molecular formula C9H9N3O4 B12876195 (1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol CAS No. 61621-37-2

(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol

Cat. No.: B12876195
CAS No.: 61621-37-2
M. Wt: 223.19 g/mol
InChI Key: XAHNWAUQKLXYDL-UHFFFAOYSA-N
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Description

(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol is a heterocyclic compound that contains both furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol typically involves the reaction of 5-nitrofuran-2-carbaldehyde with 1-methyl-3-pyrazole in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and pyrazole rings.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

Mechanism of Action

The mechanism of action of (1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The furan and pyrazole rings may also interact with specific enzymes or receptors, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)amine: Similar structure but with an amino group instead of a hydroxyl group.

    (1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)ethanol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol is unique due to the presence of both furan and pyrazole rings, which confer specific chemical and biological properties. The combination of these rings with the nitro and hydroxyl groups makes this compound versatile for various applications in research and industry.

Properties

CAS No.

61621-37-2

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

[1-methyl-3-(5-nitrofuran-2-yl)pyrazol-4-yl]methanol

InChI

InChI=1S/C9H9N3O4/c1-11-4-6(5-13)9(10-11)7-2-3-8(16-7)12(14)15/h2-4,13H,5H2,1H3

InChI Key

XAHNWAUQKLXYDL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])CO

Origin of Product

United States

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